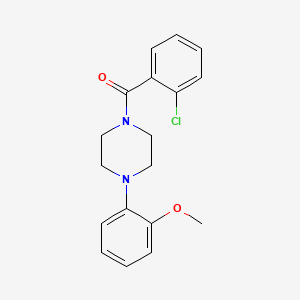

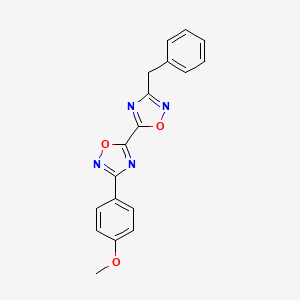

(2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block . The introduction of one or more hydroxyl groups to a phenyl ring leads to stilbenoids .

Scientific Research Applications

Medicinal Chemistry and Drug Development

α1-Adrenergic Receptor Modulation: Research suggests that (2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone may interact with α1-adrenergic receptors. Investigating its binding affinity and potential therapeutic effects could lead to novel drug candidates for conditions like hypertension or benign prostatic hyperplasia .

Anticancer Properties

In Vitro Studies: Studies have evaluated the anticancer activity of this compound against human colon cancer cell lines (HCT116) and mouse monocyte macrophage leukemia cells (RAW 264.7). Further investigations are needed to understand its mechanism of action and potential clinical applications .

Organic Synthesis

Aza-Michael Addition: Researchers have used (2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone to functionalize pyrazolylvinyl ketones via Aza-Michael addition reactions. This synthetic strategy can lead to diverse organic compounds with interesting properties .

Computational Chemistry

Molecular Docking Studies: Computational simulations, including molecular docking and molecular dynamics, can provide insights into the binding interactions between this compound and biological targets. Understanding its binding modes can guide drug design and optimization .

Boron Chemistry

Preparation of Functionalized Bis(mercaptoimidazolyl)borates: This compound can react with activated esters to yield functionalized bis(mercaptoimidazolyl)borates. These boron-containing compounds have applications in coordination chemistry and catalysis .

properties

IUPAC Name |

(2-chlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-23-17-9-5-4-8-16(17)20-10-12-21(13-11-20)18(22)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPLMSJHRBESTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2676837.png)

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2676848.png)

![N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2676854.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B2676858.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)